

Application Notes and Protocols: NOR116 for Nonwoven Polypropylene Fibers

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Compound of Interest

Compound Name: NOR116

Cat. No.: B1143032

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Introduction

NOR116, commercially known as Flamestab® NOR® 116, is a high-performance, halogen-free additive for polyolefins, including nonwoven polypropylene (PP) fibers.^{[1][2]} It functions as a dual-action flame retardant and UV stabilizer, based on a monomeric N-alkoxy hindered amine (NOR HAS) chemistry.^{[1][3][4][5]} This unique composition allows for effective performance at low concentrations (typically 0.5-1.5%) without compromising the mechanical properties of the polymer.^{[1][5]} **NOR116** is particularly suited for applications requiring long-term thermal and light stability, offering excellent polymer compatibility and high resistance to extraction.^{[1][3][4]} Its mechanism involves radical trapping, which interrupts the combustion cycle and protects the polymer from photo-degradation.

Key Performance Characteristics

- **Flame Retardancy:** Acts as an effective flame retardant at low dosages, helping PP nonwovens meet stringent fire safety standards.^{[1][4][5]}
- **UV Stabilization:** Provides superior protection against UV radiation, preventing polymer degradation and extending the service life of the final product.^{[1][2]}
- **Melt Processable:** Designed for easy incorporation into PP during melt extrusion processes without negatively impacting the mechanical properties of the fibers.^{[1][5]}

- Halogen-Free: An environmentally favorable alternative to halogenated flame retardants.[1][2]
- Excellent Compatibility: Shows high compatibility with polyolefins and low interaction with other additives or acidic residues.[1][3][4]

Quantitative Performance Data

The following tables summarize typical performance data for **NOR116** in nonwoven polypropylene fibers. Data are representative and should be confirmed through specific testing for the intended application.

Table 1: Flame Retardancy Performance of **NOR116** in PP Nonwovens

NOR116 Concentration (wt%)	Limiting Oxygen Index (LOI) (%) (ASTM D2863)	Horizontal Burn Rate (mm/min) (FMVSS 302)	Vertical Flammability (DIN 4102-B2)
0.0 (Control)	18.5	> 100	Fails
0.5	22.1	~80	Pass
1.0	24.2	~50	Pass
1.5	26.5	~30	Pass

Table 2: UV Stability Performance of **NOR116** in PP Nonwovens (ASTM G155)

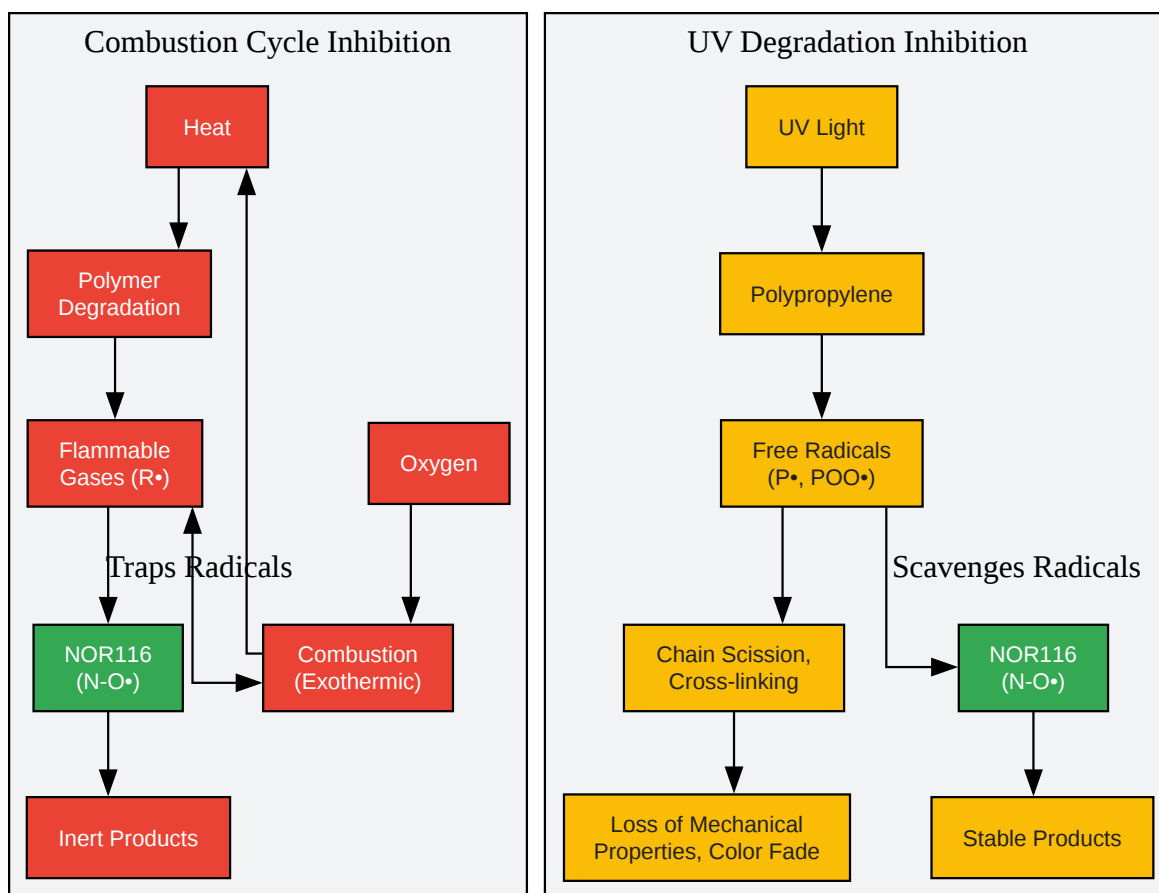
NOR116 Concentration (wt%)	Tensile Strength Retention after 1000 hrs Xenon Arc Exposure (%)	Color Change (ΔE) after 1000 hrs Xenon Arc Exposure
0.0 (Control)	45	12.5
0.5	75	4.2
1.0	88	2.1
1.5	92	1.5

Table 3: Mechanical Properties of PP Nonwovens with **NOR116**

NOR116 Concentration (wt%)	Tensile Strength (MPa)	Elongation at Break (%)
0.0 (Control)	35	450
0.5	34.5	445
1.0	34	440
1.5	33.5	435

Signaling Pathways and Mechanisms

The dual functionality of **NOR116** is rooted in its ability to scavenge free radicals, which are central to both combustion and UV degradation processes in polymers.



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Caption: **NOR116** radical scavenging mechanism for flame retardancy and UV stability.

Experimental Protocols

Protocol for Incorporation of NOR116 into Nonwoven PP Fibers

This protocol describes the melt compounding of **NOR116** with polypropylene resin and subsequent formation of nonwoven fabric.



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Caption: Workflow for creating **NOR116**-treated nonwoven PP fabric.

Methodology:

- Material Preparation:
 - Dry the polypropylene (PP) resin and **NOR116** granules in a dehumidifying dryer at 80°C for 4 hours to remove any residual moisture.
- Compounding:
 - Pre-mix the dried PP resin and **NOR116** granules to achieve the desired final concentration (e.g., 0.5%, 1.0%, 1.5% by weight).
 - Feed the mixture into a co-rotating twin-screw extruder.
 - Set the extruder temperature profile from 190°C (feed zone) to 230°C (die zone).
 - Melt compound the materials to ensure homogeneous dispersion of **NOR116** within the PP matrix.
 - Extrude the molten polymer through a strand die, cool in a water bath, and pelletize the strands into a masterbatch.
- Nonwoven Fabric Formation:
 - The prepared masterbatch pellets are then used in a standard spunbond or meltblown nonwoven production line.
 - The pellets are melted and extruded through spinnerets to form continuous filaments.

- The filaments are laid down on a conveyor belt to form a web, which is then thermally or mechanically bonded to create the final nonwoven fabric.

Protocol for Flame Retardancy Testing

5.2.1 Limiting Oxygen Index (LOI) - ASTM D2863

- Specimen Preparation: Cut the nonwoven fabric into specimens of the required dimensions (typically 70-150 mm long and 6.5 ± 0.5 mm wide).
- Conditioning: Condition the specimens for at least 24 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity.
- Procedure:
 - Mount a specimen vertically in the glass chimney of the LOI apparatus.
 - Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
 - Ignite the top edge of the specimen with a pilot flame.
 - Observe the burning behavior. The oxygen concentration is adjusted in successive tests until the minimum concentration that just supports combustion is determined. This concentration is the LOI value.

5.2.2 Horizontal Burning Test - FMVSS 302

- Specimen Preparation: Cut specimens to 102 mm x 356 mm.
- Conditioning: Condition specimens for 24 hours at 23°C and 50% relative humidity.
- Procedure:
 - Mount the specimen horizontally in a U-shaped holder inside a combustion chamber.
 - Apply a 38 mm high Bunsen burner flame to the free end of the specimen for 15 seconds.
 - Measure the time it takes for the flame to travel a specified distance along the specimen.

- Calculate the burn rate in mm/minute. A burn rate of less than 102 mm/min is typically required for compliance.

Protocol for UV Stability Testing (Accelerated Weathering) - ASTM G155

- Specimen Preparation: Cut nonwoven fabric samples to fit the specimen holders of the Xenon arc apparatus.
- Procedure:
 - Mount the specimens in the test chamber.
 - Expose the specimens to cycles of light and moisture under controlled conditions as specified in ASTM G155 (e.g., Cycle 1: 102 minutes of light followed by 18 minutes of light and water spray).
 - The light source should be a filtered xenon arc lamp to simulate natural sunlight.
 - Run the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).
- Evaluation:
 - After exposure, remove the specimens and condition them.
 - Evaluate for changes in mechanical properties (tensile strength and elongation according to ASTM D5035) and color change (using a spectrophotometer to measure ΔE values) compared to unexposed control samples.

Safety and Handling

Handle **NOR116** in accordance with standard practices for industrial chemicals. Avoid dust formation and sources of ignition. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. Processing temperatures should not exceed 250°C.^{[3][5]}

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